Ethyl 4-bromo-2-chloronicotinate
Overview
Description
Ethyl 4-bromo-2-chloronicotinate is a chemical compound with the CAS Number: 1421621-12-6 . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 264.51 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
Reaction and Synthesis Applications
- Ethyl 4-bromo-2-chloronicotinate is involved in various organic reactions and synthesis processes. For instance, ethyl 4-bromo (and chloro)-3-oxobutanoate reacts with diethyl malonate, methyl cyanoacetate, and malononitrile to yield various organic compounds like diethyl 5-ethoxycarbonyl-3-oxohexanedioate and ethyl 5-amino-4-cyanofuran-2-acetate (Kato, Kimura, & Tanji, 1978).
Industrial Synthesis
- This compound is used in the industrial synthesis of various chemicals. Qi Zhang, Yao Cheng, and Wang Guang (2011) demonstrated its use in synthesizing 2,4-pentadienoicacid-2-cyano-5- dimethylaminoethylester, highlighting its potential for industrial applications (Zhang, Cheng, & Guang, 2011).
Pharmaceutical Intermediates
- This compound serves as a precursor or intermediate in the preparation of pharmaceutical compounds. For example, ethyl 4-bromoacetoacetate is used to produce ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, an intermediate in Pechmann reaction (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).
Spectroscopic Analysis
- The molecule has been a subject of spectroscopic studies, like the work done by Karabacak et al. (2016), where they conducted a detailed spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate, providing insights into the structural and physicochemical properties of the molecule (Karabacak, Calisir, Kurt, Kose, & Atac, 2016).
Development of Antagonists
- This compound is used in the development of certain pharmaceutical antagonists. Andersen et al. (2013) detailed its use in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-bromo-2-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTPAWRJBAXWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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